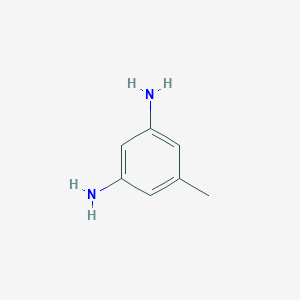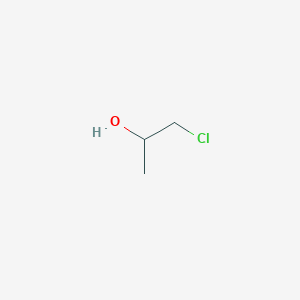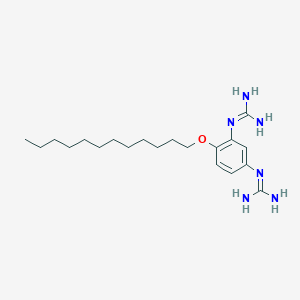
2-Propionamidobenzoic acid
Descripción general
Descripción
2-Propionamidobenzoic acid is a chemical compound with the molecular formula C10H11NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Propionamidobenzoic acid is represented by the formula C10H11NO3 . The molecular weight of the compound is 193.2 g/mol .Aplicaciones Científicas De Investigación
Building Block in Pharmaceuticals
Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA), a similar compound to 2-Propionamidobenzoic acid, is a commonly used building block in pharmaceuticals . It is great for the development of a wide range of novel molecules with potential medical applications .
Anticancer Applications
PABA compounds have shown anticancer properties, suggesting their potential as therapeutic agents in future clinical trials . This could potentially extend to 2-Propionamidobenzoic acid, given its structural similarity to PABA.
Anti-Alzheimer’s Applications
PABA compounds have also shown anti-Alzheimer’s properties . Given the structural similarity, 2-Propionamidobenzoic acid could potentially be used in the research and treatment of Alzheimer’s disease.
Antibacterial Applications
PABA compounds have demonstrated antibacterial properties . Similarly, 2-Propionamidobenzoic acid could potentially be used in antibacterial research and applications.
Antiviral Applications
PABA compounds have shown antiviral properties . This suggests that 2-Propionamidobenzoic acid could potentially be used in antiviral research and applications.
Antioxidant Applications
PABA compounds have demonstrated antioxidant properties . Given the structural similarity, 2-Propionamidobenzoic acid could potentially be used in antioxidant research and applications.
Anti-inflammatory Applications
PABA compounds have shown anti-inflammatory properties . This suggests that 2-Propionamidobenzoic acid could potentially be used in anti-inflammatory research and applications.
Proteolytic Enzymes in Molecular Biology
Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins . Given the structural similarity, 2-Propionamidobenzoic acid could potentially be used in the research applications of proteolytic enzymes in molecular biology.
Safety And Hazards
Propiedades
IUPAC Name |
2-(propanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERPPGRNIIZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390815 | |
| Record name | 2-Propionamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propionamidobenzoic acid | |
CAS RN |
19165-26-5 | |
| Record name | 2-Propionamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
